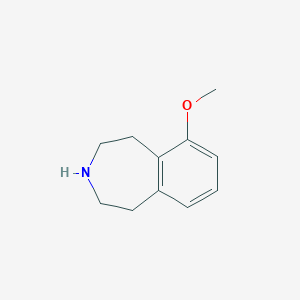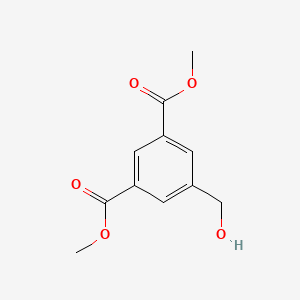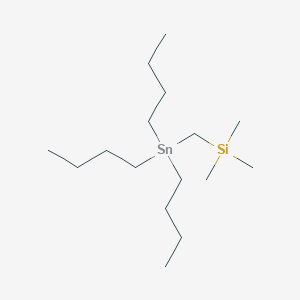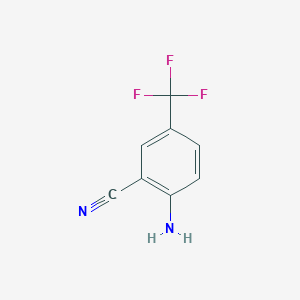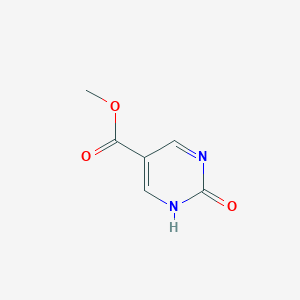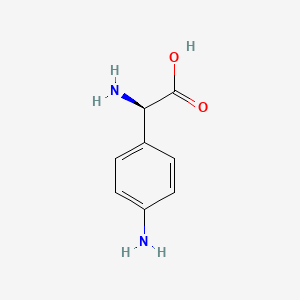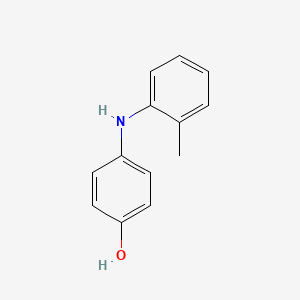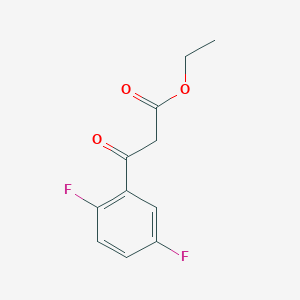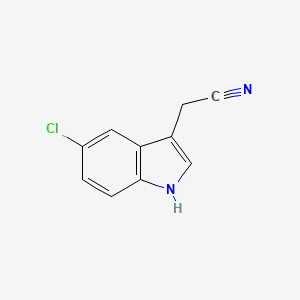
2-(5-氯-1H-吲哚-3-基)乙腈
描述
“2-(5-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 81630-83-3. It has a molecular weight of 190.63 and its IUPAC name is (5-chloro-1H-indol-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 . The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of similar compounds have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its physical form is a powder and it has a molecular formula of C10H7ClN2 . The boiling point is 406.517ºC at 760 mmHg .科学研究应用
Antiviral Applications
Indole derivatives, including those similar to 2-(5-chloro-1H-indol-3-yl)acetonitrile, have shown promise as antiviral agents. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . The structural similarity suggests that 2-(5-chloro-1H-indol-3-yl)acetonitrile could be explored for its potential antiviral properties, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be used to treat conditions characterized by inflammation. Research into 2-(5-chloro-1H-indol-3-yl)acetonitrile could uncover new anti-inflammatory treatments, especially for chronic inflammatory diseases .
Anticancer Research
Indole compounds have been investigated for their anticancer properties. They can interact with various cellular targets and may induce apoptosis in cancer cells. The exploration of 2-(5-chloro-1H-indol-3-yl)acetonitrile in oncology could lead to the development of novel anticancer drugs .
Antimicrobial Activity
The indole scaffold is associated with antimicrobial effects. Derivatives of indole have been used to combat a range of microbial infections. Studying 2-(5-chloro-1H-indol-3-yl)acetonitrile could contribute to the discovery of new antimicrobial agents, which is crucial in the era of antibiotic resistance .
Neuroprotective Effects
Indoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective applications of 2-(5-chloro-1H-indol-3-yl)acetonitrile may provide insights into its potential use in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Potential
Indole derivatives have shown potential in managing diabetes by influencing glucose metabolism and insulin sensitivity. Investigating the antidiabetic properties of 2-(5-chloro-1H-indol-3-yl)acetonitrile could lead to new approaches in diabetes treatment .
Antimalarial Activity
Indole compounds have been used in the treatment of malaria due to their ability to interfere with the life cycle of the malaria parasite. The study of 2-(5-chloro-1H-indol-3-yl)acetonitrile could open up new avenues for antimalarial therapies .
Electroluminescence in OLEDs
Indole-based fluorophores, including structures similar to 2-(5-chloro-1H-indol-3-yl)acetonitrile, have been utilized in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. This application is particularly relevant in the development of efficient fluorescent OLEDs .
安全和危害
未来方向
Future research could focus on the synthesis of “2-(5-chloro-1H-indol-3-yl)acetonitrile” and its derivatives, as well as their potential applications. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .
属性
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFZUNGNGGEESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489130 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-indol-3-yl)acetonitrile | |
CAS RN |
81630-83-3 | |
| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)
